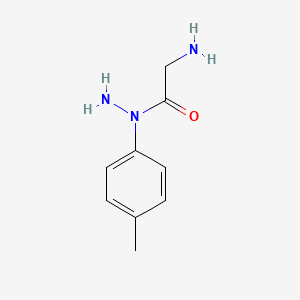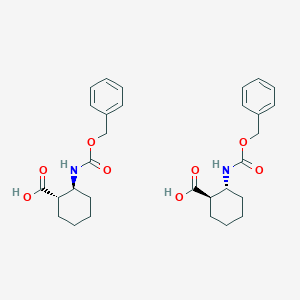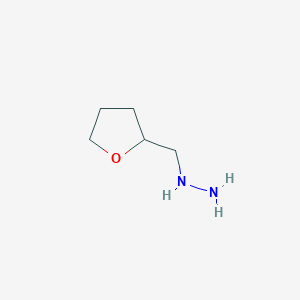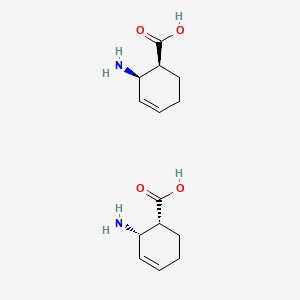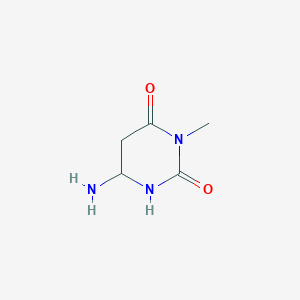
6-Amino-3-methyl-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an amino group at the 6th position and a methyl group at the 3rd position of the uracil ring. It is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyluracil typically involves the modification of uracil derivatives. One common method includes the reaction of 6-chlorouracil with methylamine under controlled conditions to introduce the amino and methyl groups . Another approach involves the cyclization of ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates followed by transformation to the desired uracil derivative .
Industrial Production Methods
Industrial production methods for 6-Amino-3-methyluracil often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-3-methyluracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the uracil ring.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted uracil derivatives, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
6-Amino-3-methyluracil has a wide range of applications in scientific research:
Biology: This compound is used in the study of nucleic acid interactions and enzyme mechanisms.
Industry: 6-Amino-3-methyluracil is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Amino-3-methyluracil involves its interaction with various molecular targets, including enzymes and nucleic acids. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, it can interact with nucleic acids, influencing processes such as DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-1,3-dimethyluracil: Similar in structure but with an additional methyl group at the 1st position.
6-Methyluracil: Lacks the amino group at the 6th position.
6-Chlorouracil: Contains a chlorine atom instead of an amino group at the 6th position.
Uniqueness
6-Amino-3-methyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H9N3O2 |
|---|---|
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
6-amino-3-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H9N3O2/c1-8-4(9)2-3(6)7-5(8)10/h3H,2,6H2,1H3,(H,7,10) |
InChI-Schlüssel |
RIDYKAOSLHJRNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CC(NC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12358905.png)



